molecular formula C13H23NO4 B594557 2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid CAS No. 1268521-78-3

2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid

Cat. No.: B594557
CAS No.: 1268521-78-3
M. Wt: 257.33
InChI Key: SEUSWUSUWUZJLG-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is also known by its IUPAC name, [1-(tert-butoxycarbonyl)-4-azepanyl]acetic acid . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an azepane ring, which is a seven-membered nitrogen-containing heterocycle.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of azepane derivatives.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It serves as a building block in the synthesis of pharmaceutical agents, including potential drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if contact occurs, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

The synthesis of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid typically involves the protection of the azepane ring with a tert-butoxycarbonyl group followed by the introduction of the acetic acid moiety. One common synthetic route includes the reaction of azepane with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected azepane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid for deprotection), bases (e.g., sodium hydroxide for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation) .

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid is primarily related to its ability to act as a precursor or intermediate in various biochemical pathways. The Boc group provides stability and protection during synthetic processes, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, to exert its effects .

Comparison with Similar Compounds

Similar compounds to 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid include other Boc-protected amines and azepane derivatives. For example:

The uniqueness of this compound lies in its specific ring structure and the presence of the Boc protecting group, which provides stability and versatility in synthetic applications .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUSWUSUWUZJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-78-3
Record name 2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
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